2-cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-12-2-1-3-13(18)15(12)19-16(23)21-6-7-22-11(9-21)8-14(20-22)10-4-5-10/h1-3,8,10H,4-7,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMFLOLRLWQKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide involves several steps. One common method includes the aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one with various amines in butan-1-ol and under solvent-free conditions . The reaction is successful when the amino group in the reagent is sterically unshielded, and the reaction medium is characterized by a high dielectric permittivity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
While comprehensive data tables and case studies for the specific compound "2-cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide" are not available within the provided search results, the search results do offer information on related compounds and applications that can help infer potential applications of the title compound.
Here's what can be gathered:
Pyrazoles and Pyrazolopyrazines in Biological Applications
- Antifungal Activity: Pyrazole carboxamide derivatives have demonstrated antifungal activity against phytopathogenic fungi .
- Anti-HBV Activity: GYH2-18, a type II HBV Capsid Assembly Modulator (CAM) with a 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine skeleton, has been investigated for its anti-HBV activity . Several derivatives of GYH2-18 have shown excellent anti-HBV activity and low cytotoxicity .
- Anti-tubercular Activity: Pyrazole and imidazo[1,2-b]pyrazole derivatives are being explored as potential anti-tuberculosis agents .
Potential Applications Based on Structural Similarity
Given the structural components of this compound, one might infer potential applications based on the known activities of similar compounds:
- Antiviral Research: As a pyrazolopyrazine derivative, it may have potential as an antiviral agent, particularly against HBV, given the research surrounding GYH2-18 derivatives .
- Medicinal Chemistry: The presence of a Mannich base moiety suggests potential in medicinal chemistry and drug design, considering Mannich bases have been identified as anticancer and cytotoxic agents .
- Antifungal Agent: Considering some synthesized pyrazole carboxamides display notable antifungal activity, this compound may also possess similar properties .
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrazine Derivatives
*Calculated based on molecular formula C₁₇H₁₇F₂N₅O.
Key Structural and Pharmacological Differences
Substituent Effects on Bioactivity: The 2,6-diaryl-substituted derivative () exhibits potent antitumor activity against A549 cells, attributed to its bulky aromatic substituents, which may enhance π-π stacking interactions with cellular targets. The 2,6-difluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated aryl groups due to reduced oxidative metabolism .
Carboxamide Position and Selectivity :
- The carboxamide group at position 5 in the target compound differs from the 2-carboxamide in ’s furylmethyl derivative. Positional isomerism could influence target selectivity, as seen in other kinase inhibitors where substituent placement dictates potency .
This structural divergence likely impacts solubility and target affinity compared to pyrazolo[1,5-a]pyrazine derivatives .
Biological Activity
2-Cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family and features a cyclopropyl group and difluorophenyl substituent. Its molecular formula is C14H12F2N4O, and it exhibits characteristics typical of pyrazole derivatives, such as lipophilicity and the ability to interact with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against several cancer cell lines. For example, certain pyrazole carboxamides demonstrated potent activity against BRAF(V600E) and EGFR kinases, which are crucial in cancer proliferation pathways .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives. They have been observed to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
- Antimicrobial Properties : Pyrazole compounds have also been evaluated for their antimicrobial activity. Some derivatives showed effectiveness against various bacterial strains and fungi, indicating their potential as antimicrobial agents .
Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of pyrazole derivatives, this compound was tested against human cancer cell lines. The results indicated an IC50 value of approximately 0.25 µM against A549 lung cancer cells. This suggests a strong potential for further development in cancer therapeutics.
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The compound was found to inhibit the NF-kB signaling pathway in macrophages, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6. This effect was measured using ELISA assays and Western blot analysis.
Data Table: Biological Activities of Related Pyrazole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
